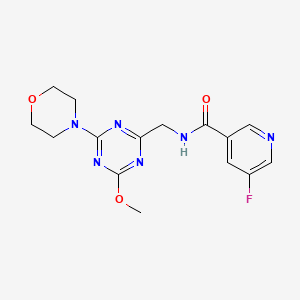

5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

5-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O3/c1-24-15-20-12(19-14(21-15)22-2-4-25-5-3-22)9-18-13(23)10-6-11(16)8-17-7-10/h6-8H,2-5,9H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWIGMMPJFQUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. For instance, morpholine and methoxyamine can be reacted with cyanuric chloride under controlled conditions to form the desired triazine derivative.

Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced via a coupling reaction. This can be achieved using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino and methoxy groups.

Reduction: Reduction reactions can target the triazine ring or the nicotinamide moiety.

Substitution: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.

Major Products

Oxidation: Oxidation can lead to the formation of N-oxides or hydroxylated derivatives.

Reduction: Reduction can yield partially or fully reduced triazine or nicotinamide derivatives.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

Medically, this compound may have applications as a therapeutic agent. Its structure suggests potential activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The fluorine atom and the triazine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares its 1,3,5-triazine core with several analogs but differs in substituents and appended functional groups. Below is a comparative analysis:

Key Observations:

- Triazine Substitution Patterns: The target compound’s 4-methoxy-6-morpholino substitution is distinct from herbicides like Thifensulfuron-methyl (4-methoxy-6-methyl) . The morpholino group enhances solubility compared to methyl or chloro substituents in analogs like 2f .

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino group in the target compound enhances water solubility compared to 2f (chloro substituent) and 4d (bulky tert-butyl groups) .

- Stability: The fluorine atom in the nicotinamide group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs.

Research Findings and Data Tables

Table 1: Elemental Analysis Comparison

Actividad Biológica

5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazine core integrated with a nicotinamide moiety , which is known for its role in various biological processes. The synthesis typically involves several steps:

- Formation of the Triazine Core : This is achieved through reactions involving cyanuric chloride and morpholine.

- Introduction of the Methoxy Group : Nucleophilic substitution reactions are used to incorporate the methoxy group into the triazine structure.

- Coupling with Nicotinamide : The final step involves coupling the intermediate product with nicotinamide under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. Key mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancerous cells by disrupting mitochondrial function.

Efficacy Against Cancer Cells

Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

- In vitro studies indicated significant growth inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

- The mechanism involved intracellular release of active metabolites that interfere with DNA synthesis and repair mechanisms.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines, revealing that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways.

- Antimicrobial Properties : Another investigation highlighted its potential as an antimicrobial agent. The compound showed activity against a range of bacterial strains, suggesting applications in treating infections.

- Pharmacokinetics : Research into the pharmacokinetic profile demonstrated favorable absorption and distribution characteristics, enhancing its viability as a therapeutic agent.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cells |

|---|---|---|---|

| This compound | <0.01 | Enzyme inhibition, apoptosis induction | L1210 leukemia cells |

| JSF-2019 (related triazine derivative) | 0.15 | NO- release, FAS-II pathway inhibition | Mycobacterium tuberculosis |

| Delamanid (antitubercular agent) | 0.05 | Inhibition of mycolic acid biosynthesis | Mycobacterium tuberculosis |

Q & A

Basic: What are the established synthetic routes for this compound, and what analytical techniques are critical for verifying its purity and structure?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and functional group modifications. Key intermediates like 4-methoxy-6-morpholino-1,3,5-triazine and fluorinated nicotinamide derivatives are prepared separately and coupled via amide bond formation. Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity by verifying proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and carbon assignments .

- Infrared Spectroscopy (IR): Detects characteristic absorptions for C=O (1650–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying residual solvents or unreacted intermediates .

Basic: How is the molecular structure of this compound confirmed using spectroscopic methods?

Answer:

Structural confirmation requires a combination of:

- ¹H NMR: Identifies substituent environments (e.g., methoxy protons at δ ~3.8 ppm, morpholine protons as a multiplet at δ 3.6–3.7 ppm) .

- ¹³C NMR: Assigns carbonyl carbons (e.g., nicotinamide C=O at δ ~167 ppm) and triazine ring carbons (δ ~165–170 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: What strategies are recommended for optimizing reaction yields in multi-step syntheses of complex nicotinamide derivatives?

Answer:

Optimization strategies include:

- Factorial Design of Experiments (DoE): Systematically varies parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Microwave-Assisted Synthesis: Reduces reaction time for steps like amide coupling (e.g., from 12 hours to 30 minutes) .

- Protecting Group Chemistry: Prevents side reactions in multi-functional intermediates (e.g., using Boc groups for amines) .

Advanced: How can computational chemistry aid in predicting reactivity and designing novel derivatives?

Answer:

- Quantum Chemical Calculations: Predict reaction pathways and transition states (e.g., Fukui indices to identify nucleophilic/electrophilic sites) .

- Molecular Dynamics Simulations: Model binding interactions with biological targets (e.g., kinase inhibition assays) .

- Machine Learning (ML): Trains models on existing data to predict solubility or bioactivity of novel analogs .

Advanced: How can researchers address contradictions in reported biological activities across studies?

Answer:

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Purity Discrepancies: Re-analyze compounds via HPLC and NMR to rule out impurities .

- Structural Confirmation: Verify stereochemistry (e.g., via X-ray crystallography) if bioactivity differs significantly .

Advanced: What statistical methods are suitable for analyzing biological data from this compound?

Answer:

- Dose-Response Analysis: Fit data to Hill equations to calculate IC₅₀ values .

- Multivariate Analysis: Identify correlations between structural features (e.g., logP, hydrogen bond donors) and activity .

- ANOVA: Compare efficacy across derivatives (e.g., fluorinated vs. non-fluorinated analogs) .

Advanced: What considerations are critical when designing bioisosteric replacements for structural analogs?

Answer:

- Electron-Withdrawing Groups: Replace fluorine with chloro or trifluoromethyl groups while maintaining electronic effects .

- Morpholine Ring Modifications: Substitute morpholine with piperazine to alter solubility and target engagement .

- Triazine Core Optimization: Replace 1,3,5-triazine with pyrimidine to evaluate steric and electronic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.